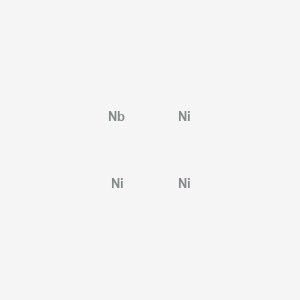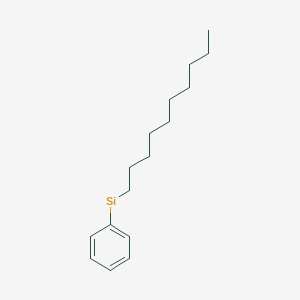
CID 10060596
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxymonosulfuric acid . It is also referred to as Caro’s acid . This compound is a powerful oxidizing agent and is widely used in various industrial and laboratory applications due to its strong oxidative properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Peroxymonosulfuric acid can be synthesized through the reaction of hydrogen peroxide with sulfuric acid . The reaction is as follows:
H2O2+H2SO4→H2SO5+H2O
This reaction is typically carried out under controlled conditions to ensure the safe handling of the highly reactive and potentially explosive product .
Industrial Production Methods: In industrial settings, peroxymonosulfuric acid is often produced as an intermediate for the production of potassium monopersulfate, a bleaching and oxidizing agent. The industrial process involves the combination of chlorosulfuric acid and hydrogen peroxide .
Análisis De Reacciones Químicas
Types of Reactions: Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is one of the strongest oxidizing agents known and can oxidize a wide range of organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where it replaces other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include and . The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Specific reducing agents and controlled conditions are required.
Substitution Reactions: Various organic and inorganic substrates can be used, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products can range from simple oxides to complex organic compounds .
Aplicaciones Científicas De Investigación
Peroxymonosulfuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong oxidizing agent in various chemical reactions and processes.
Biology: It is employed in the disinfection and sterilization of biological materials and equipment.
Medicine: It is used in the preparation of certain pharmaceuticals and in the sterilization of medical instruments.
Industry: It is used in the bleaching of textiles, paper, and pulp, as well as in the treatment of wastewater.
Mecanismo De Acción
The mechanism by which peroxymonosulfuric acid exerts its effects involves the release of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals, are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms .
Comparación Con Compuestos Similares
Peroxydisulfuric acid (H2S2O8): Another strong oxidizing agent, but with different structural and reactivity properties.
Hydrogen peroxide (H2O2): A less potent oxidizing agent but widely used due to its stability and ease of handling.
Potassium monopersulfate (KHSO5): A salt of peroxymonosulfuric acid, used in similar applications but with different handling and stability characteristics.
Uniqueness: Peroxymonosulfuric acid is unique due to its extremely high oxidative potential, making it one of the most powerful oxidizing agents available. Its ability to generate reactive oxygen species upon decomposition sets it apart from other oxidizing agents .
Propiedades
Fórmula molecular |
C16H26Si |
|---|---|
Peso molecular |
246.46 g/mol |
InChI |
InChI=1S/C16H26Si/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
Clave InChI |
LQHXVBKTPKTZRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
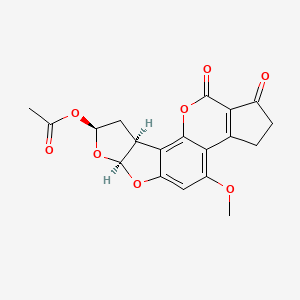
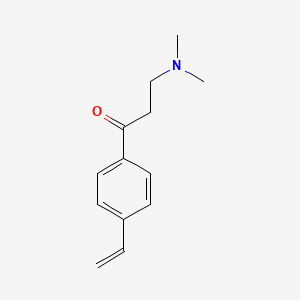
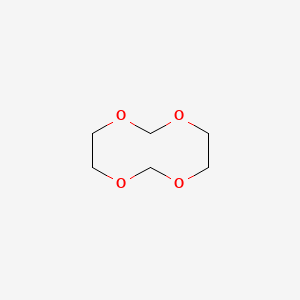
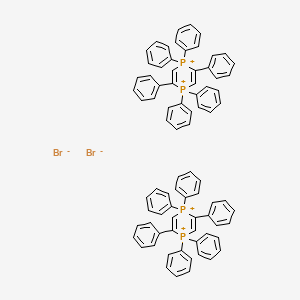
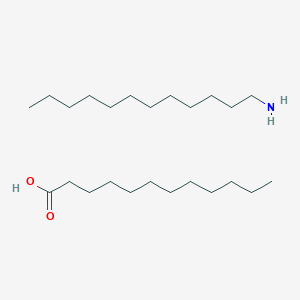

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
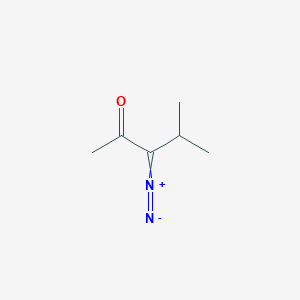
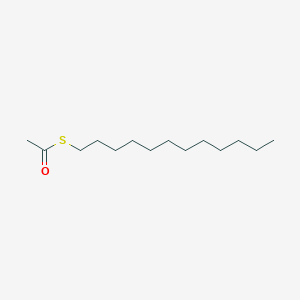

![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
